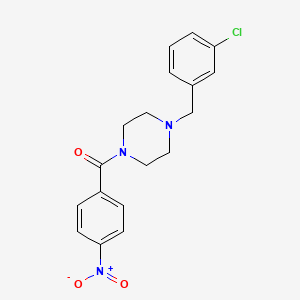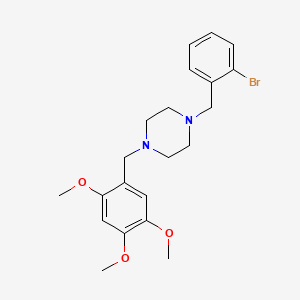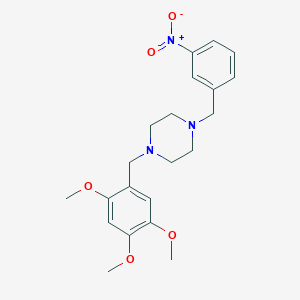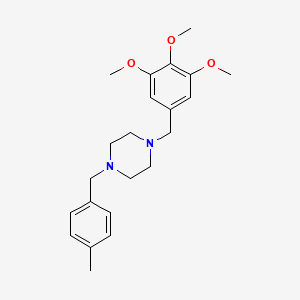
1-(4-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Übersicht
Beschreibung
1-(4-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as MPTP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is complex and depends on the specific application. In the context of Parkinson's disease, this compound is converted to MPP+ by MAO-B, which selectively damages the dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopaminergic neurons through the dopamine transporter (DAT) and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to oxidative stress and cell death.
In the context of cancer, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This compound induces cell cycle arrest at the G1 phase and promotes apoptosis by activating the caspase cascade. This compound also inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion.
In the context of immunology, this compound has been shown to modulate the activity of immune cells such as macrophages and T cells. This compound inhibits the production of pro-inflammatory cytokines by macrophages and stimulates the production of anti-inflammatory cytokines by T cells. This compound also regulates the expression of transcription factors such as NF-κB and AP-1, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and dose. In the context of Parkinson's disease, this compound induces selective degeneration of dopaminergic neurons in the substantia nigra, which leads to the symptoms of Parkinson's disease. This compound also induces oxidative stress and inflammation, which contribute to the pathogenesis of Parkinson's disease.
In the context of cancer, this compound inhibits the proliferation, migration, and invasion of cancer cells by inducing cell cycle arrest, apoptosis, and MMP inhibition. This compound also inhibits angiogenesis, which is essential for tumor growth and metastasis.
In the context of immunology, this compound modulates the activity of immune cells and cytokine production, which can have both pro-inflammatory and anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound also stimulates the production of anti-inflammatory cytokines such as IL-10, which can have beneficial effects in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments include its well-established mechanism of action, its selectivity for dopaminergic neurons in the substantia nigra, and its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. This compound-induced Parkinson's disease model has been widely used to study the pathogenesis of Parkinson's disease and to develop new therapies. This compound has also been proposed as a potential lead compound for the development of new anticancer and anti-inflammatory drugs.
The limitations of using this compound in lab experiments include its toxicity and potential side effects. This compound is converted to MPP+ by MAO-B, which can lead to selective degeneration of dopaminergic neurons in the substantia nigra and the symptoms of Parkinson's disease. This compound can also induce oxidative stress and inflammation, which can have adverse effects on other organs and systems.
Zukünftige Richtungen
The future directions of 1-(4-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine research include the development of new therapies for Parkinson's disease, cancer, and inflammatory diseases. This compound-induced Parkinson's disease model has been used to study the pathogenesis of Parkinson's disease and to develop new therapies such as gene therapy, stem cell therapy, and neuroprotective agents. This compound has also been proposed as a potential lead compound for the development of new anticancer and anti-inflammatory drugs.
In addition, the future directions of this compound research include the identification of new targets and mechanisms of action. This compound has been shown to modulate the activity of various enzymes, receptors, and signaling pathways, and further studies are needed to elucidate the precise mechanisms of action. The development of new this compound derivatives with improved pharmacological properties and reduced toxicity is also an important direction of research.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been used as a tool to study the dopaminergic system and Parkinson's disease. This compound is converted to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B) in the brain, which selectively damages the dopaminergic neurons in the substantia nigra. This leads to the symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia. This compound-induced Parkinson's disease model has been used to study the pathogenesis of Parkinson's disease and to develop new therapies.
In oncology, this compound has been studied for its anticancer properties. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs). This compound has been proposed as a potential lead compound for the development of new anticancer drugs.
In immunology, this compound has been studied for its immunomodulatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to stimulate the production of anti-inflammatory cytokines such as IL-10. This compound has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-5-7-18(8-6-17)15-23-9-11-24(12-10-23)16-19-13-20(25-2)22(27-4)21(14-19)26-3/h5-8,13-14H,9-12,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQWPDHRAAHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate](/img/structure/B3462801.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3462807.png)

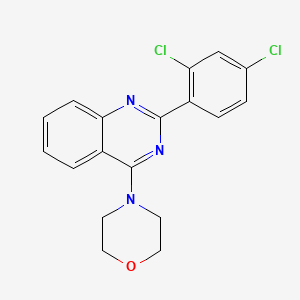

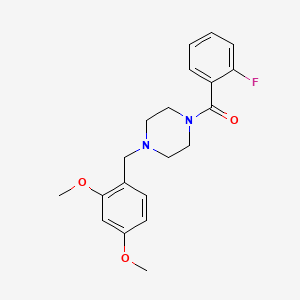
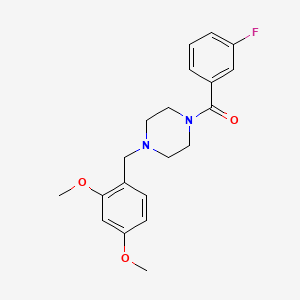
![1-(2-furoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3462823.png)

